molecular formula C8H10O3 B14252035 8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole CAS No. 370884-25-6

8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole

Cat. No.: B14252035
CAS No.: 370884-25-6
M. Wt: 154.16 g/mol
InChI Key: CAZRLRJECIBCDU-UHFFFAOYSA-N
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Description

8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole is a heterocyclic compound with a unique structure that includes an oxetane ring fused to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can be adapted to produce various derivatives of the compound by altering the substituents on the anthranilic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the oxetane ring or the benzodioxole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a wide range of functionalized benzodioxole compounds.

Scientific Research Applications

8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter biological pathways, leading to the compound’s observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole is unique due to its oxetane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

CAS No.

370884-25-6

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3,9,11-trioxatricyclo[6.3.0.01,4]undec-6-ene

InChI

InChI=1S/C8H10O3/c1-2-6-8(4-9-6)7(3-1)10-5-11-8/h1,3,6-7H,2,4-5H2

InChI Key

CAZRLRJECIBCDU-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C3(C1OC3)OCO2

Origin of Product

United States

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